molecular formula C11H15N5OS2 B5677045 N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5677045
M. Wt: 297.4 g/mol
InChI Key: DNPZCMHZMAOQMB-UHFFFAOYSA-N
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Description

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia and formaldehyde.

    Coupling of the Thiadiazole and Imidazole Rings: The final step involves coupling the thiadiazole and imidazole rings through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiadiazole and imidazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and imidazole rings may play a crucial role in binding to these targets, modulating their activity, and triggering downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N~1~-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Uniqueness

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the isopropyl group, which may confer distinct physicochemical properties and biological activities compared to its methyl and ethyl analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS2/c1-7(2)9-14-15-10(19-9)13-8(17)6-18-11-12-4-5-16(11)3/h4-5,7H,6H2,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZCMHZMAOQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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